molecular formula C13H18ClFN2O2S B5402719 1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine

1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B5402719
M. Wt: 320.81 g/mol
InChI Key: OMAPBAJLUDKRQC-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and an ethylsulfonyl group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluorobenzyl chloride and piperazine.

    Nucleophilic Substitution: The 2-chloro-4-fluorobenzyl chloride undergoes nucleophilic substitution with piperazine to form the intermediate compound.

    Sulfonylation: The intermediate compound is then subjected to sulfonylation using ethylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents and reagents used in the industrial synthesis include dichloromethane, triethylamine, and ethylsulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the ethylsulfonyl group.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted piperazines, sulfonyl derivatives, and various oxidation or reduction products depending on the reaction conditions.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The ethylsulfonyl group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine
  • 1-(4-fluorobenzyl)-4-(ethylsulfonyl)piperazine
  • 1-(2-chloro-4-fluorobenzyl)piperazine

Uniqueness

1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine is unique due to the combination of the chloro and fluoro substituents on the benzyl group and the presence of the ethylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O2S/c1-2-20(18,19)17-7-5-16(6-8-17)10-11-3-4-12(15)9-13(11)14/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAPBAJLUDKRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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